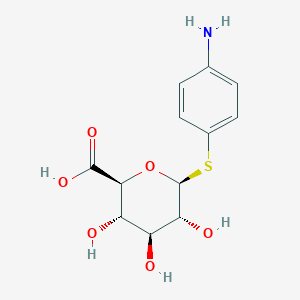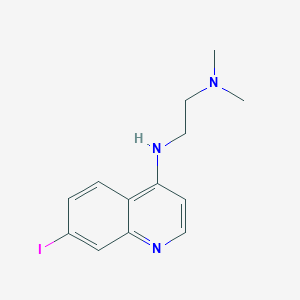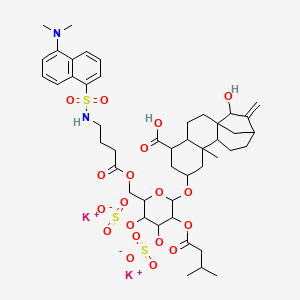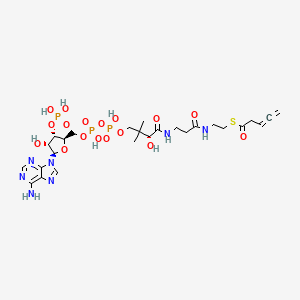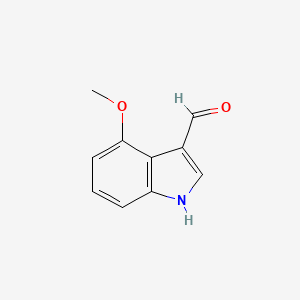
4-甲氧基-1H-吲哚-3-甲醛
描述
4-Methoxy-1H-indole-3-carbaldehyde is a molecular entity focused on ‘small’ chemical compounds . It is an essential and efficient chemical precursor for generating biologically active structures .
Molecular Structure Analysis
The molecular formula of 4-methoxy-1H-indole-3-carbaldehyde is C10H9NO2. It has a net charge of 0, an average mass of 175.187, and a monoisotopic mass of 175.06333 . The InChI is InChI=1S/C10H9NO2/c1-13-9-4-2-3-8-10(9)7(6-12)5-11-8/h2-6,11H,1H3 and the SMILES structure is O(C=1C2=C(NC=C2C=O)C=CC1)C .Chemical Reactions Analysis
1H-Indole-3-carbaldehyde and its derivatives are known to be involved in multicomponent reactions (MCRs), which offer access to complex molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-methoxy-1H-indole-3-carbaldehyde include a density of 1.273 g/cm3, a boiling point of 375.2ºC at 760 mmHg, and a melting point of 162-163 °C .科学研究应用
Synthesis of Indole Derivatives
Indole derivatives are synthesized using 4-Methoxyindole-3-carboxaldehyde in condensation reactions . These compounds have shown potential as inhibitors, making them valuable in various fields .
Enzyme Inhibitors and Receptor Antagonists
Indole compounds, including 4-Methoxyindole-3-carboxaldehyde, can be used as enzyme inhibitors and receptor antagonists . This makes them valuable in the development of drugs and treatments for various diseases .
Anti-inflammatory and Anti-swelling Tumors
Indole derivatives have shown remarkable biological activity, including anti-inflammatory and anti-swelling tumor effects . This suggests potential applications in the treatment of inflammation and cancer .
Bioorganic, Electromaterials, and Optomaterials
Indole derivatives can be used in the areas of bioorganic materials, electromaterials, and optomaterials . This opens up a wide range of applications in various industries .
Gelatin Functionalization
4-Methoxyindole-3-carboxaldehyde has been used in the functionalization of gelatin to introduce Schiff base functionality within the water-soluble polymer matrix . The resultant polymer was stable, water-soluble, and showed a higher glass transition temperature than unmodified gelatin .
Synthesis of N-Substituted Indole-3-carboxaldehyde Oximes
4-Methoxyindole-3-carboxaldehyde has been used in the preparation of N-substituted indole-3-carboxaldehyde oximes . These compounds were prepared using a mechanochemical approach, which minimizes risk and is almost completely converted to oximes .
Potential Anticancer Immunomodulators
4-Methoxyindole-3-carboxaldehyde has been used as a reactant in the synthesis of tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators .
8. Inhibitor of the C-terminal Domain of RNA Polymerase II This compound has also been used in the preparation of an inhibitor of the C-terminal domain of RNA polymerase II . This suggests potential applications in the field of genetic research and the development of treatments for genetic disorders .
安全和危害
4-Methoxy-1H-indole-3-carbaldehyde is harmful by inhalation, in contact with skin, and if swallowed . Personal precautions such as wearing suitable personal protective equipment, approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection are recommended .
作用机制
Target of Action
The primary target of 4-Methoxyindole-3-carboxaldehyde is the Toll-like receptor 7 (TLR7) . TLR7 is a pattern recognition receptor that recognizes the ssRNA of viruses and activates proinflammatory pathways, triggering the secretion of interferons (IFNs) .
Mode of Action
4-Methoxyindole-3-carboxaldehyde interacts with its target, TLR7, by moderately inhibiting its signaling pathway . This results in the downregulation of mRNA expression and a decrease in the excessive secretion of IFN-α induced by viruses .
Biochemical Pathways
The compound affects the TLR7 signaling pathway, which is involved in the immune response to viral infections . By inhibiting this pathway, 4-Methoxyindole-3-carboxaldehyde can moderate the inflammatory response induced by viruses . It also inhibits the activation of the NF-κB signaling pathway in a TLR7-MyD88-dependent manner .
Result of Action
The molecular and cellular effects of 4-Methoxyindole-3-carboxaldehyde’s action include the inhibition of IFN-α secretion and the suppression of inflammatory responses . In addition, it has been shown to cause a high level of cell death and an accumulation of living cells in the G(0)/G(1) phase, indicating a concentration-dependent mode of action .
属性
IUPAC Name |
4-methoxy-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-9-4-2-3-8-10(9)7(6-12)5-11-8/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVCEQRAPMIJBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50238250 | |
| Record name | 4-Methoxyindole-3-aldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-1H-indole-3-carbaldehyde | |
CAS RN |
90734-97-7 | |
| Record name | 4-Methoxyindole-3-aldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090734977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxyindole-3-aldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


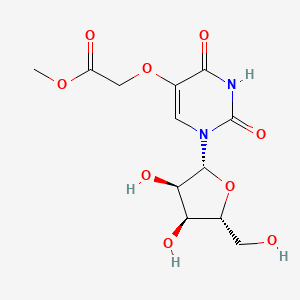
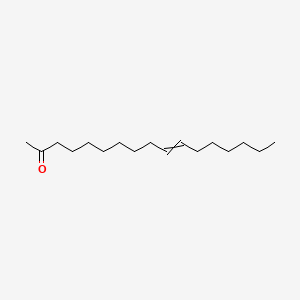
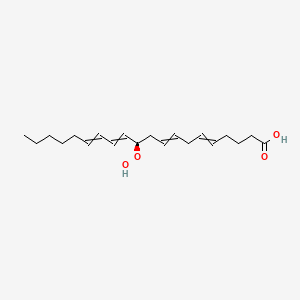

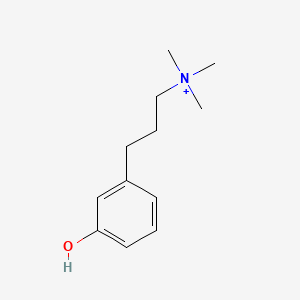
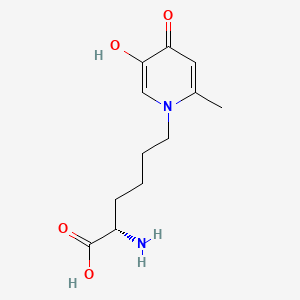
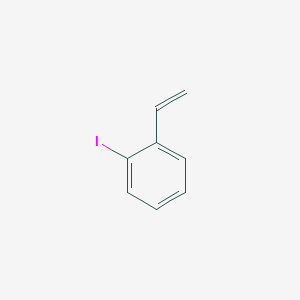
![(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B1217496.png)
